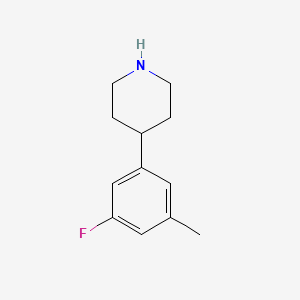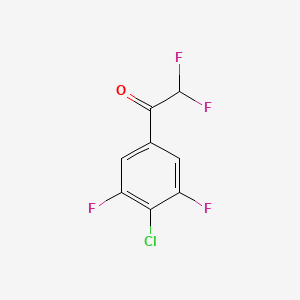
3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with two bromophenyl groups at the 3 and 4 positions
Preparation Methods
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- typically involves the reaction of maleic anhydride with 4-bromoaniline, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl groups.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the bromophenyl groups or the pyrrole ring.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromophenyl groups play a crucial role in its binding affinity and specificity towards these targets, influencing its overall biological activity.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 3,4-diphenyl-: This compound lacks the bromine atoms, which may result in different chemical reactivity and biological activity.
1H-Pyrrole-2,5-dione, 3,4-bis(4-chlorophenyl)-:
1H-Pyrrole-2,5-dione, 3,4-bis(4-methylphenyl)-: The methyl groups provide different steric and electronic effects compared to bromine, affecting its reactivity and interactions with biological targets.
The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- lies in the presence of bromine atoms, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
101422-55-3 |
|---|---|
Molecular Formula |
C16H9Br2NO2 |
Molecular Weight |
407.06 g/mol |
IUPAC Name |
3,4-bis(4-bromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H9Br2NO2/c17-11-5-1-9(2-6-11)13-14(16(21)19-15(13)20)10-3-7-12(18)8-4-10/h1-8H,(H,19,20,21) |
InChI Key |
RKSSTQUJOQCZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)

![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)


